![molecular formula C6H9ClN2O2 B2928565 1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1803586-59-5](/img/structure/B2928565.png)
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride
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Overview
Description
“1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClN2O2 . It is used in laboratory chemicals . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Molecular Structure Analysis
The molecular structure of “1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI code for this compound is 1S/C6H8N2O2.ClH/c1-4-7-3-5 (6 (9)10)8 (4)2;/h3H,1-2H3, (H,9,10);1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” include a molecular weight of 176.6 . It is a powder at room temperature .
Scientific Research Applications
Synthesis of Novel Organic Compounds
1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl serves as a building block in the synthesis of various organic compounds. Its imidazole ring is a versatile precursor for creating new molecules with potential therapeutic properties .
Development of Antimicrobial Agents
The imidazole moiety is known for its antimicrobial activity. Researchers utilize 1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl to develop new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Creation of Anti-inflammatory Drugs
This compound is used in the design and synthesis of anti-inflammatory drugs. The imidazole ring is a common feature in many anti-inflammatory agents, making it a valuable component in drug discovery and development .
Pharmaceutical Research
In pharmaceutical research, 1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl is employed to create compounds that may lead to the development of new medications for various diseases, including cancer and autoimmune disorders .
Material Science Applications
The compound’s unique structure allows for its use in material science, particularly in the creation of novel polymers and coatings that can have specialized functions, such as enhanced durability or specific interaction with other substances .
Catalysis
1,2-Dimethyl-1H-imidazole-5-carboxylic acid HCl can act as a catalyst or a component of a catalytic system in chemical reactions. Its role in catalysis is crucial for developing more efficient and environmentally friendly chemical processes .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
Mechanism of Action
Target of Action
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride, like other imidazole derivatives, is known to interact with a variety of biological targets. Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
For instance, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Action Environment
It is known that the action of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
2,3-dimethylimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-7-3-5(6(9)10)8(4)2;/h3H,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAYWAWEFQCQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | |
CAS RN |
1803586-59-5 |
Source
|
Record name | 1,2-dimethyl-1H-imidazole-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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